molecular formula C21H23N3O2S B2655808 N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide CAS No. 894873-40-6

N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide

Katalognummer B2655808
CAS-Nummer: 894873-40-6
Molekulargewicht: 381.49
InChI-Schlüssel: XZQXLQWBCCQUMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide belongs to a class of compounds with potential in various pharmacological areas. Research into spirobenzo[h]quinazolines, which share structural similarities with the compound , has led to the development of synthetic methods that produce these compounds with potential antidepressant, anticonvulsant, and antibacterial activities. For example, Grigoryan et al. (2018) developed a synthetic method for 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentane]-4(6H)-one, demonstrating its biological activities through interaction with various alkyl(benzyl) halides, yielding novel spirobenzo[h]quinazolines with methyl substituents on the benzene ring (Grigoryan, Markosyan, Grigoryan, Stepanyan, Sukasyan, & Paronikyan, 2018).

Chiral Separation and Configuration Determination

Spirocyclic compounds, including those similar to this compound, are of interest due to their potential pharmaceutical applications. Liang et al. (2008) synthesized five spiro compounds and developed a normal phase HPLC method to resolve their enantiomers, indicating the importance of chiral separation in enhancing the therapeutic efficacy and safety of spirocyclic compounds (Liang, Guo, Liu, & Wei, 2008).

Heterocyclic Synthesis

The synthesis of complex heterocyclic systems based on spiro compounds is a significant area of research. Kisel et al. (2002) reported on the synthesis of condensed spirocyclic systems, which contribute to the understanding of constructing complex molecules for potential pharmacological uses (Kisel, Kostyrko, & Kovtunenko, 2002).

Antitumor Activity

The search for novel antitumor agents has led to the synthesis of tryptanthrin spiro analogues, which exhibit in vitro antitumor activity. Filatov et al. (2018) demonstrated that these compounds have promising activity against various cancer cell lines, highlighting the potential of spiro compounds in cancer therapy (Filatov, Knyazev, Shmakov, Bogdanov, Ryazantsev, Shtyrov, Starova, Molchanov, Larina, Boitsov, & Stepakov, 2018).

Wirkmechanismus

While the exact mechanism of action for N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide remains elusive, we can speculate based on related quinazoline derivatives. Quinazolines often interact with cellular targets, including enzymes and receptors. Inhibition of epidermal growth factor receptor (EGFR) is a plausible mechanism for anticancer activity . Further studies are needed to validate this hypothesis.

Zukünftige Richtungen

: Emami, L., Khabnadideh, S., Faghih, Z., Farahvasi, F., Zonobi, F., Gheshlaghi, S. Z., Daili, S., Ebrahimi, A., & Faghih, Z. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 100. Read more

Eigenschaften

IUPAC Name

N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-26-16-8-6-7-15(13-16)22-19(25)14-27-20-17-9-2-3-10-18(17)23-21(24-20)11-4-5-12-21/h2-3,6-10,13,23H,4-5,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXLQWBCCQUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3(CCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.